Albutérol Dimer Ether, 75per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Albuterol Dimer Ether has several scientific research applications, including:

Mécanisme D'action

Target of Action

Albuterol, the monomer unit of Albuterol Dimer Ether, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. The activation of these receptors leads to the relaxation of the bronchial smooth muscle, thereby aiding in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Albuterol acts as an agonist for the beta-2 adrenergic receptors . Upon binding to these receptors, it triggers a cascade of events, leading to the activation of adenylyl cyclases. This results in an increase in the levels of cyclic adenosine monophosphate (cAMP), which further activates protein kinase A, causing the relaxation of bronchial smooth muscle .

Biochemical Pathways

The activation of the beta-2 adrenergic receptors by Albuterol initiates the cAMP-dependent pathway . The increase in cAMP levels leads to the activation of protein kinase A, which then phosphorylates multiple target proteins, leading to various downstream effects. These effects primarily result in the relaxation of bronchial smooth muscle, thus alleviating symptoms of bronchospasm .

Pharmacokinetics

The pharmacokinetics of Albuterol involves its absorption, distribution, metabolism, and excretion (ADME). Albuterol is metabolized in the liver to an inactive sulfate . It is excreted primarily in the urine (80% to 100% for oral inhalation), with less than 20% being excreted in the feces . The onset of action for Albuterol is rapid, with effects observed within 5 minutes of administration . The drug has a half-life of approximately 5 hours .

Result of Action

The primary molecular effect of Albuterol is the activation of the beta-2 adrenergic receptors, leading to bronchial smooth muscle relaxation . On a cellular level, this results in the dilation of the bronchial passages, improving airflow and reducing symptoms in conditions like asthma and COPD .

Action Environment

The action of Albuterol can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability . Additionally, the initial concentration of the drug and the intensity of light (in case of photolysis) can also impact the formation and action of the drug . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Albuterol Dimer Ether involves the reaction of Albuterol with formaldehyde under specific conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like methanol . The reaction proceeds through the formation of a methylene bridge between two Albuterol molecules, resulting in the dimer ether .

Industrial Production Methods: Industrial production of Albuterol Dimer Ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Albuterol Dimer Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound back to its monomeric form.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Monomeric Albuterol.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Albuterol (Salbutamol): The monomeric form of Albuterol Dimer Ether, widely used as a bronchodilator.

Levalbuterol: The R-isomer of Albuterol, known for its higher specificity and reduced side effects.

Formoterol: Another beta-2 adrenergic receptor agonist with a longer duration of action.

Uniqueness: Albuterol Dimer Ether is unique due to its dimeric structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts . Its presence as an impurity in Albuterol formulations also makes it an important compound for quality control and analytical studies .

Propriétés

Numéro CAS |

147663-30-7 |

|---|---|

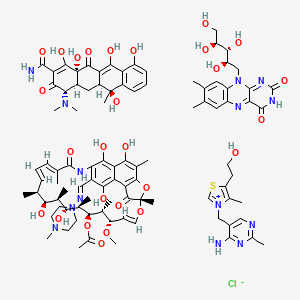

Formule moléculaire |

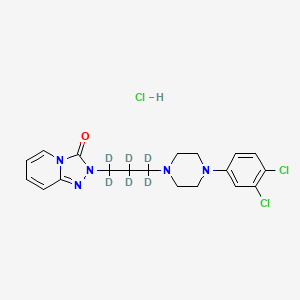

C26H40N2O5 |

Poids moléculaire |

460.6 g/mol |

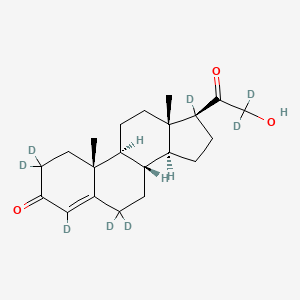

Nom IUPAC |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methoxymethyl]phenol |

InChI |

InChI=1S/C26H40N2O5/c1-25(2,3)27-13-23(31)17-7-9-21(29)19(11-17)15-33-16-20-12-18(8-10-22(20)30)24(32)14-28-26(4,5)6/h7-12,23-24,27-32H,13-16H2,1-6H3 |

Clé InChI |

DOEYIHXSVMYOHZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(CNC(C)(C)C)O)O)O |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(CNC(C)(C)C)O)O)O |

Synonymes |

3,3’-[Oxybis(methylene)]bis[α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol; Salbutamol Dimer Ether; Albuterol Impurity F; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)